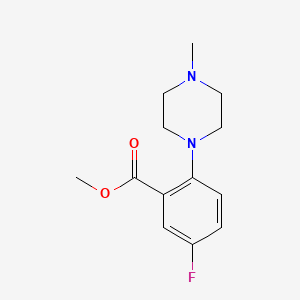
2-ETHYLHEXYL-D17 ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl-d17 acetate: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a stable isotope-labeled version of 2-ethylhexyl acetate, commonly used in various scientific research applications. The presence of deuterium makes it particularly useful in studies involving mass spectrometry and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl-d17 acetate typically involves the esterification of deuterium-labeled 2-ethylhexanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium-labeled starting materials are sourced from specialized suppliers to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhexyl-d17 acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed:
Oxidation: Formation of 2-ethylhexanoic acid.
Reduction: Formation of 2-ethylhexanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylhexyl-d17 acetate is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and formulations, particularly in the coatings and adhesives industries
Mécanisme D'action
The mechanism of action of 2-ethylhexyl-d17 acetate involves its interaction with various molecular targets and pathways. In biological systems, the compound is metabolized similarly to its non-deuterated counterpart, but the presence of deuterium can alter the rate of metabolism. This alteration is due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds, leading to slower reaction rates. This property is particularly useful in studying metabolic pathways and drug interactions .
Comparaison Avec Des Composés Similaires
2-Ethylhexyl acetate: The non-deuterated version of the compound.
Octyl acetate: Another ester with similar properties but different alkyl chain length.
Isopropyl acetate: A shorter chain ester with different physical and chemical properties .
Uniqueness: 2-Ethylhexyl-d17 acetate is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium allows for precise tracking and quantification in mass spectrometry studies, making it a valuable tool in various scientific fields .
Propriétés
Numéro CAS |
1219802-70-6 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
189.372 |
Nom IUPAC |
[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] acetate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/i1D3,2D3,4D2,5D2,6D2,7D2,8D2,10D |
Clé InChI |
WOYWLLHHWAMFCB-PFUYVGSFSA-N |
SMILES |
CCCCC(CC)COC(=O)C |
Synonymes |
2-ETHYLHEXYL-D17 ACETATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B594922.png)













